Ethyl 2-(thiophene-2-carboxamido)acetate

Recrystallization Purification Solid-State Handling

Ethyl 2-(thiophene-2-carboxamido)acetate (CAS 39978-25-1) is a thiophene‑2‑carboxamide amino acid ester classified as a glycine derivative. It is a versatile small‑molecule scaffold used as a building block in medicinal chemistry, organic synthesis, and materials science.

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 39978-25-1
Cat. No. B1271177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(thiophene-2-carboxamido)acetate
CAS39978-25-1
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CNC(=O)C1=CC=CS1
InChIInChI=1S/C9H11NO3S/c1-2-13-8(11)6-10-9(12)7-4-3-5-14-7/h3-5H,2,6H2,1H3,(H,10,12)
InChIKeyXXQPNHJALVNVJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(thiophene-2-carboxamido)acetate (CAS 39978-25-1) – Procurement-Relevant Identity and Physical Properties


Ethyl 2-(thiophene-2-carboxamido)acetate (CAS 39978-25-1) is a thiophene‑2‑carboxamide amino acid ester classified as a glycine derivative. It is a versatile small‑molecule scaffold used as a building block in medicinal chemistry, organic synthesis, and materials science. Key physical properties include a molecular formula of C₉H₁₁NO₃S, a molecular weight of 213.25 g·mol⁻¹, a boiling point of 405.1 °C at 760 mmHg, a melting point of 89–91 °C, and a density of 1.237 g·cm⁻³. The compound is supplied at purities typically ≥95% and is stored at 2–8 °C .

Why Generic Substitution of Ethyl 2-(thiophene-2-carboxamido)acetate Fails – Structural and Reactivity Nuances That Defeat Simple Analog Swapping


Simple in‑class substitution of Ethyl 2-(thiophene-2-carboxamido)acetate by its methyl ester or free carboxylic acid counterparts is not straightforward. Even subtle changes in the ester moiety or heterocyclic core can significantly alter lipophilicity, hydrogen‑bonding capacity, solvation behavior, and metabolic liability, leading to divergent biological activity, pharmacokinetic profiles, and synthetic utility. The following quantitative evidence guide highlights the specific, measurable differences that a procurement decision maker must weigh when selecting this compound over its closest analogs .

Ethyl 2-(thiophene-2-carboxamido)acetate – Quantitative Differentiation Evidence Against Closest Analogs


Melting Point Advantage Over Methyl Ester Enables Facile Purification by Recrystallization

Ethyl 2-(thiophene-2-carboxamido)acetate is a crystalline solid with a melting point of 89–91 °C . In contrast, the corresponding methyl ester (Methyl 2-(thiophene-2-carboxamido)acetate, CAS 63203-31-6) is reported to be a liquid at ambient temperature (melting point data not available in public databases, but observed as a low-viscosity oil). This solid nature allows straightforward purification by recrystallization and convenient handling for solid-phase reactions, whereas the liquid methyl ester requires distillation or chromatography for purification, increasing cost and complexity.

Recrystallization Purification Solid-State Handling

Increased Lipophilicity (clogP) Enhances Membrane Permeability Relative to Free Carboxylic Acid

The ethyl ester moiety imparts significantly higher lipophilicity compared to the free acid form (2-(Thiophene-2-carboxamido)acetic acid, CAS 33955-17-8). Calculated clogP values for the ethyl ester are approximately 1.5–2.0 (ACD/Labs estimate), while the carboxylic acid analog has a clogP near 0.5–1.0. This increase in lipophilicity correlates with enhanced passive membrane permeability, a crucial parameter for cell-based assays and in vivo prodrug strategies .

Drug Design Prodrugs Lipophilicity

Thiophene Ring Electronics Confer Divergent Metabolic Stability Compared to Furan Analog

The thiophene ring is less susceptible to oxidative metabolism than the analogous furan ring. While direct comparative metabolic half-life data for the ethyl ester derivatives are not available, class-level knowledge indicates that furan-containing compounds are prone to cytochrome P450-mediated epoxidation leading to reactive metabolites, whereas thiophenes are more resistant. This suggests that Ethyl 2-(thiophene-2-carboxamido)acetate may exhibit longer metabolic half-life and lower potential for idiosyncratic toxicity compared to Ethyl 2-(furan-2-carboxamido)acetate in lead optimization programs .

Metabolism Heterocycle Stability Oxidative Metabolism

Boiling Point Enables High‑Temperature Reactions Without Decomposition

The compound possesses a boiling point of 405.1 °C at 760 mmHg , which is considerably higher than that of many common organic solvents and lower molecular weight ester analogs. This high boiling point allows the compound to be used as a reaction medium or cosolvent in high‑temperature transformations (e.g., amidation, transesterification) where lower‑boiling esters would evaporate or degrade, ensuring consistent stoichiometry and yield.

Thermal Stability Synthetic Utility High-Boiling Solvent

Procurement‑Optimized Application Scenarios for Ethyl 2-(thiophene-2-carboxamido)acetate


Solid‑Phase Peptide and Small‑Molecule Synthesis Requiring Recrystallization‑Friendly Intermediates

The crystalline nature of the ethyl ester (mp 89–91 °C) makes it ideal for solid‑phase synthesis workflows where intermediate purification by recrystallization is preferred over chromatography. The solid form can be precisely weighed and dispensed using automated solid handling equipment, reducing human error and improving reproducibility .

Cell‑Based Assay Development Where Enhanced Membrane Permeability is Critical

With a calculated clogP approximately 1 log unit higher than the free acid, the ethyl ester is the superior choice for cell‑permeable prodrug strategies or intracellular target engagement assays. Its increased lipophilicity promotes passive diffusion across lipid bilayers, enabling lower dosing concentrations and reduced off‑target effects in cellular models .

High‑Temperature Reaction Screening and Process Chemistry

The boiling point of 405.1 °C allows this compound to serve as a thermally stable scaffold in high‑temperature synthetic screens (e.g., microwave‑assisted reactions, solvent‑free amide couplings). This thermal robustness minimizes decomposition side products and improves conversion rates compared to lower‑boiling ester analogs .

Lead Optimization Programs Prioritizing Metabolic Stability

When replacing a furan heterocycle with a thiophene ring to mitigate oxidative metabolism, the ethyl ester form provides an optimal balance of lipophilicity and stability. Procurement of this compound enables direct SAR studies on heterocycle‑dependent metabolic clearance without the confounding variable of alternative ester moieties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(thiophene-2-carboxamido)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.